N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-formyl-2-methoxyphenol.
Acylation Reaction: The 2,4-dimethylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-dimethylphenyl)chloroacetamide.
Nucleophilic Substitution: The N-(2,4-dimethylphenyl)chloroacetamide then reacts with 4-formyl-2-methoxyphenol in the presence of a base (such as sodium hydroxide) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates.
Purification Steps: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide.
Substitution: Products will vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide
- N-(2,4-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide
- N-(2,4-dimethylphenyl)-2-(4-methoxy-2-methoxyphenoxy)acetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of both a formyl group and a methoxy group on the aromatic ring, which can influence its reactivity and potential applications. The combination of these functional groups can lead to unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-6-15(13(2)8-12)19-18(21)11-23-16-7-5-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCSTFAHELKIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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